

# Spectroscopic Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3-Trimethoxybenzene

Cat. No.: B147658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2,3-Trimethoxybenzene** (CAS No. 634-36-6), a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1,2,3-Trimethoxybenzene**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **1,2,3-Trimethoxybenzene** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.98	t	1H	Ar-H (C5)
6.60	d	2H	Ar-H (C4, C6)
3.87	s	3H	OCH <sub>3</sub> (C2)
3.86	s	6H	OCH <sub>3</sub> (C1, C3)

Table 1: <sup>1</sup>H NMR data for **1,2,3-Trimethoxybenzene**.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of **1,2,3-Trimethoxybenzene** was also recorded in CDCl<sub>3</sub>.

Chemical Shift (ppm)	Assignment
153.5	C1, C3
142.3	C2
123.8	C5
105.4	C4, C6
60.9	OCH <sub>3</sub> (C2)
56.1	OCH <sub>3</sub> (C1, C3)

Table 2: <sup>13</sup>C NMR data for **1,2,3-Trimethoxybenzene**.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of **1,2,3-Trimethoxybenzene** is outlined below.

Sample Preparation:

- Weigh approximately 10-20 mg of **1,2,3-Trimethoxybenzene**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

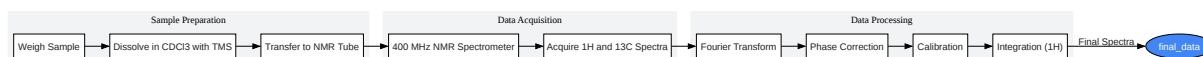
Instrument Parameters (for a 400 MHz spectrometer):

- $^1\text{H}$  NMR:
  - Observe Frequency: 400 MHz
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 3.98 s
  - Spectral Width: 20.5 ppm
- $^{13}\text{C}$  NMR:
  - Observe Frequency: 100 MHz
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.36 s
  - Spectral Width: 238.8 ppm

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$  NMR.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.



[Click to download full resolution via product page](#)

### NMR Experimental Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2,3-Trimethoxybenzene** exhibits characteristic absorption bands.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3000-2840	Medium	C-H stretch (aromatic and methyl)
1590, 1480	Strong	C=C stretch (aromatic ring)
1250-1020	Strong	C-O stretch (aryl ether)
810-750	Strong	C-H bend (aromatic)

Table 3: Key IR absorption bands for **1,2,3-Trimethoxybenzene**.

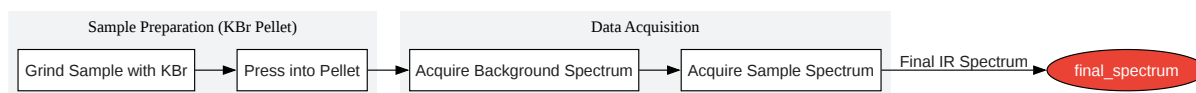
## Experimental Protocol for IR Spectroscopy (KBr Pellet)

Sample Preparation:

- Grind a small amount (1-2 mg) of **1,2,3-Trimethoxybenzene** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

#### Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .



[Click to download full resolution via product page](#)

#### IR Spectroscopy Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of **1,2,3-Trimethoxybenzene** is typically obtained using Electron Ionization (EI).<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
168	100	[M] <sup>+</sup> (Molecular Ion)
153	55	[M - CH <sub>3</sub> ] <sup>+</sup>
125	25	[M - CH <sub>3</sub> - CO] <sup>+</sup>
95	15	[C <sub>6</sub> H <sub>3</sub> O] <sup>+</sup>
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Major fragments in the EI mass spectrum of **1,2,3-Trimethoxybenzene**.[\[1\]](#)

## Experimental Protocol for Mass Spectrometry (GC-MS)

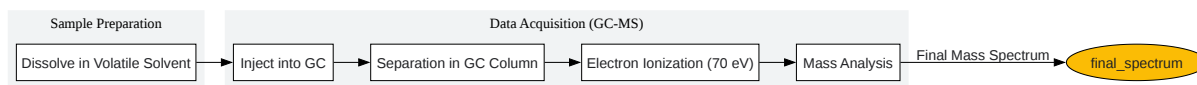
### Sample Preparation:

- Prepare a dilute solution of **1,2,3-Trimethoxybenzene** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

### Instrument Parameters (for a standard GC-MS system):

- Gas Chromatograph (GC):
  - Injection Volume: 1 µL
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium
  - Column: Standard non-polar column (e.g., DB-5ms)
  - Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV

- Mass Range: 40-400 amu
- Source Temperature: 230 °C



[Click to download full resolution via product page](#)

### Mass Spectrometry Experimental Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2,3-Trimethoxybenzene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Trimethoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147658#spectroscopic-data-for-1-2-3-trimethoxybenzene-nmr-ir-ms]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)